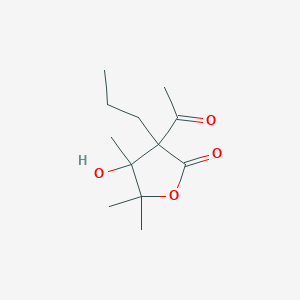
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one, also known as AHTN, is a synthetic fragrance compound that is commonly used in perfumes, cosmetics, and personal care products. It is a colorless to pale yellow liquid with a sweet, floral odor. AHTN is a member of the polycyclic musk family, which are synthetic fragrances that have been widely used since the 1950s due to their long-lasting scent.
Mécanisme D'action
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one is believed to act as a musk receptor agonist, stimulating the olfactory receptors in the nose to produce a long-lasting scent. It has also been shown to have estrogenic activity, binding to estrogen receptors and potentially disrupting the endocrine system.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one can accumulate in the body and has been detected in human breast milk and urine. It has been shown to have low acute toxicity, but long-term exposure to 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been associated with adverse effects on reproductive and developmental health in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one is a widely used fragrance compound, making it readily available for laboratory experiments. However, its potential estrogenic activity and environmental persistence may limit its use in certain applications.
Orientations Futures
Further research is needed to fully understand the potential health and environmental impacts of 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one and other polycyclic musks. Alternative fragrance compounds that are less persistent and have fewer potential health effects should be explored for use in consumer products. Additionally, methods for removing 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one and other polycyclic musks from wastewater and the environment should be developed.
Méthodes De Synthèse
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylphenol with acetic anhydride and propionic acid. The resulting product is then treated with sodium hydroxide to form 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one.
Applications De Recherche Scientifique
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been extensively studied for its use as a fragrance compound in various consumer products. It has also been used as a model compound for studying the environmental fate and toxicity of polycyclic musks. 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been found to persist in the environment and has been detected in aquatic systems, sediments, and biota.
Propriétés
Numéro CAS |
127489-81-0 |
|---|---|
Nom du produit |
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one |
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one |
InChI |
InChI=1S/C12H20O4/c1-6-7-12(8(2)13)9(14)16-10(3,4)11(12,5)15/h15H,6-7H2,1-5H3 |
Clé InChI |
TZMQAFJSGMDLRM-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)OC(C1(C)O)(C)C)C(=O)C |
SMILES canonique |
CCCC1(C(=O)OC(C1(C)O)(C)C)C(=O)C |
Synonymes |
2(3H)-Furanone, 3-acetyldihydro-4-hydroxy-4,5,5-trimethyl-3-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




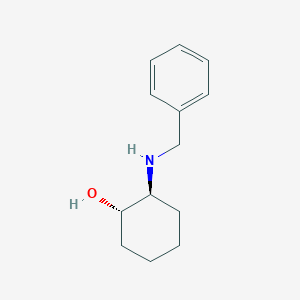
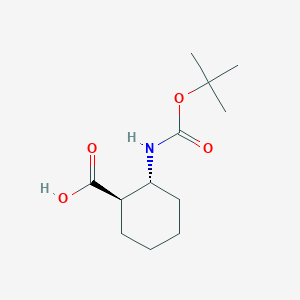


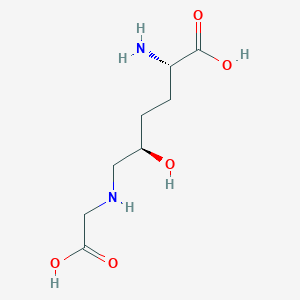
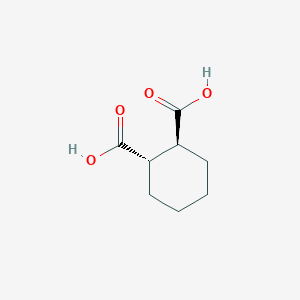


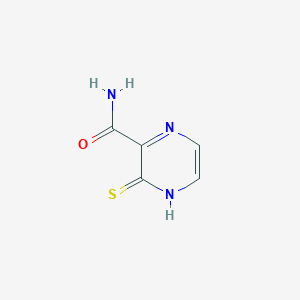


![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)